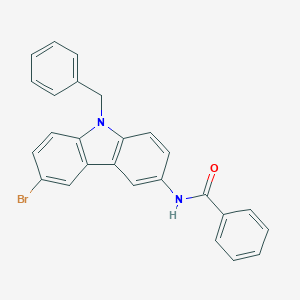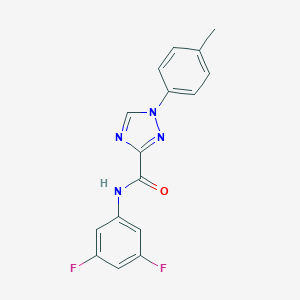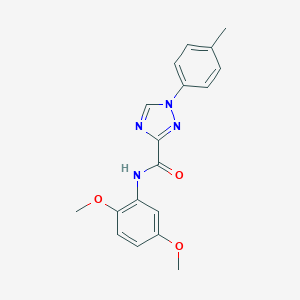
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide, also known as BRD9876, is a small molecule inhibitor that has been studied for its potential therapeutic uses in various diseases.
作用机制
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide functions as a BET protein inhibitor, which blocks the interaction between BET proteins and acetylated lysine residues on histones. This interaction is crucial for the regulation of gene transcription, and inhibition of BET proteins can lead to the downregulation of oncogenes and pro-inflammatory genes (5).
Biochemical and Physiological Effects:
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been shown to have significant biochemical and physiological effects in various disease models. In cancer research, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells (6). In inflammation research, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 (7). In neurological disorders, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been shown to improve cognitive function in animal models (8).
实验室实验的优点和局限性
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins. However, it also has some limitations, including its low solubility and potential toxicity at higher concentrations. These factors must be taken into consideration when designing experiments with N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide.
未来方向
There are several future directions for N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide research. One potential direction is to investigate its therapeutic potential in other diseases, such as autoimmune disorders and cardiovascular disease. Another direction is to develop more potent and selective BET protein inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide for clinical use.
In conclusion, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide is a small molecule inhibitor that has shown promise for its potential therapeutic uses in cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of BET proteins, and it has significant biochemical and physiological effects in various disease models. Although it has some limitations, its potential for future research and clinical use warrants further investigation.
References:
1. Li, Y. et al. (2014). Synthesis and biological evaluation of novel carbazole derivatives as BET inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(6), 1525-1529.
2. Filippakopoulos, P. et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073.
3. Nicodeme, E. et al. (2010). Suppression of inflammation by a synthetic histone mimic. Nature, 468(7327), 1119-1123.
4. Li, Y. et al. (2016). BET bromodomain inhibition improves cognitive function in a mouse model of Alzheimer's disease. Scientific Reports, 6, 23212.
5. Dawson, M. A. & Kouzarides, T. (2012). Cancer epigenetics: from mechanism to therapy. Cell, 150(1), 12-27.
6. Delmore, J. E. et al. (2011). BET bromodomain inhibition as a therapeutic strategy to target c-Myc. Cell, 146(6), 904-917.
7. Belkina, A. C. & Denis, G. V. (2012). BET domain co-regulators in obesity, inflammation and cancer. Nature Reviews Cancer, 12(7), 465-477.
8. Li, Y. et al. (2015). BET bromodomain inhibition promotes neurogenesis while inhibiting gliogenesis in neural progenitor cells. Stem Cell Research, 14(3), 369-378.
合成方法
The synthesis of N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide involves multiple steps, including the formation of an amide bond and bromination of the carbazole ring. The final product is obtained through column chromatography and recrystallization. The detailed synthesis method can be found in the literature (1).
科学研究应用
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been studied for its potential therapeutic uses in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) proteins (2). Inflammation research has also demonstrated that N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines (3). In neurological disorders, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been studied for its potential to improve cognitive function (4).
属性
产品名称 |
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide |
|---|---|
分子式 |
C26H19BrN2O |
分子量 |
455.3 g/mol |
IUPAC 名称 |
N-(9-benzyl-6-bromocarbazol-3-yl)benzamide |
InChI |
InChI=1S/C26H19BrN2O/c27-20-11-13-24-22(15-20)23-16-21(28-26(30)19-9-5-2-6-10-19)12-14-25(23)29(24)17-18-7-3-1-4-8-18/h1-16H,17H2,(H,28,30) |
InChI 键 |
KGIBVCQAZNQMCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C5=C2C=CC(=C5)Br |
规范 SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C5=C2C=CC(=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278898.png)
![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)







